molecular formula C17H17N3OS B2423152 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile CAS No. 946387-41-3

4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile

Cat. No.: B2423152
CAS No.: 946387-41-3
M. Wt: 311.4
InChI Key: TZDFEVCCLWYADC-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important in medicinal chemistry and exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .


Molecular Structure Analysis

The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds structurally related to 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile have been used in the synthesis of various heterocyclic compounds. For example, Abdelhamid and Afifi (2008) demonstrated the synthesis of 1,3,4-thiadiazolines and thiadiazolines from hydrazonoyl halides, which are structurally related to the mentioned compound (Abdelhamid & Afifi, 2008). Similarly, Fadda et al. (2012) utilized enaminonitriles in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, indicating the versatility of such compounds in heterocyclic synthesis (Fadda, Etman, El-Seidy, & Elattar, 2012).

Advanced Material Synthesis

In the field of advanced materials, compounds similar to this compound have been employed. For instance, the synthesis and characterization of new zinc phthalocyanine compounds, which are crucial for applications like photodynamic therapy, were reported by Pişkin, Canpolat, and Öztürk (2020), showcasing the importance of such compounds in material science (Pişkin, Canpolat, & Öztürk, 2020).

Biomedical Research

In biomedical research, derivatives and structurally similar compounds have been synthesized for various applications. Ghorab, El-Gazzar, and Alsaid (2014) synthesized 4-aminoantipyrine-based heterocycles with significant anti-breast cancer activity, highlighting the potential medicinal applications of these compounds (Ghorab, El-Gazzar, & Alsaid, 2014).

Corrosion Inhibition

Thiazoles, closely related to the structure , have been studied for their role in corrosion inhibition. Quraishi and Sharma (2005) investigated thiazoles as corrosion inhibitors for mild steel in acid solutions, demonstrating the practical applications of these compounds in industrial settings (Quraishi & Sharma, 2005).

Mechanism of Action

The mechanism of action of thiazole derivatives is often related to their interaction with biological targets. The MEP surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Future Directions

The future directions for research on this compound and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-17(2,3)15(21)13(9-18)10-19-16-20-14(11-22-16)12-7-5-4-6-8-12/h4-8,10-11H,1-3H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFEVCCLWYADC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=NC(=CS1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=NC(=CS1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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